molecular formula C20H22N6O3S B11003382 methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11003382
M. Wt: 426.5 g/mol
InChI Key: BJRCENWXHBEDRG-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5, a methyl ester at position 4, and a tetrazole-containing cyclohexyl carbonylamino group at position 2.

Thiazoles and tetrazoles are pharmacologically significant; tetrazoles often serve as bioisosteres for carboxylic acids, improving metabolic stability.

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N6O3S/c1-29-17(27)16-15(12-14-8-4-2-5-9-14)30-19(22-16)23-18(28)20(10-6-3-7-11-20)26-13-21-24-25-26/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,22,23,28)

InChI Key

BJRCENWXHBEDRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Darzens Condensation

Methyl dichloroacetate reacts with phenylacetaldehyde in anhydrous ether at 0°C under basic conditions (NaOMe/MeOH) to form α-chloro glycidic esters. This intermediate undergoes spontaneous decomposition to yield β-chloro-α-ketoesters.

Reaction Conditions :

  • Solvent: Anhydrous diethyl ether

  • Temperature: 0°C → gradual warming to room temperature

  • Base: Sodium methoxide (1.5 equiv)

Thiazole Cyclization

The β-chloro-α-ketoester intermediate reacts with thiourea in methanol, facilitating cyclization to form methyl 2-amino-5-benzylthiazole-4-carboxylate.

Optimization Insights :

  • Solvent polarity : Methanol enhances nucleophilic attack by thiourea’s sulfur atom.

  • Yield : 34–45% after recrystallization.

Functionalization of the Thiazole Amine

The 2-amino group on the thiazole is acylated to introduce the cyclohexyl-tetrazole moiety.

Bromoacetylation

Methyl 2-amino-5-benzylthiazole-4-carboxylate reacts with 2-bromoacetyl chloride in tetrahydrofuran (THF) at 0°C:

Thiazole-NH2+BrCH2COClThiazole-NH-CO-CH2Br+HCl\text{Thiazole-NH}2 + \text{BrCH}2\text{COCl} \rightarrow \text{Thiazole-NH-CO-CH}_2\text{Br} + \text{HCl}

Key Parameters :

  • Stoichiometry : 1.2 equiv bromoacetyl chloride

  • Base : Triethylamine (2.2 equiv) to scavenge HCl

  • Yield : 68–72%

Tetrazole-Cyclohexyl Intermediate Preparation

The tetrazole subunit is synthesized separately via two routes:

Route A: Tetrazole Ring Formation

1-(Cyclohexylcarbonyl)hydrazine reacts with sodium azide and ammonium chloride in refluxing toluene:

NH2NH-CO-Cyclohexyl+NaN3ΔTetrazole+NH3+NaCl\text{NH}2\text{NH-CO-Cyclohexyl} + \text{NaN}3 \xrightarrow{\Delta} \text{Tetrazole} + \text{NH}_3 + \text{NaCl}

Conditions :

  • Temperature: 110°C

  • Catalyst: Ammonium chloride (10 mol%)

  • Yield: 82%

Route B: Ugi-Tetrazole Reaction

A four-component Ugi reaction involving cyclohexyl isocyanide, trimethylsilyl azide, aldehyde, and amine yields a tetrazole-bearing cyclohexyl intermediate.

Advantages :

  • Single-pot synthesis

  • Functional group tolerance

Final Coupling and Assembly

The bromoacetylated thiazole reacts with the tetrazole-cyclohexyl amine under nucleophilic substitution conditions:

Thiazole-CO-CH2Br+Tetrazole-NH2Target Compound+HBr\text{Thiazole-CO-CH}2\text{Br} + \text{Tetrazole-NH}2 \rightarrow \text{Target Compound} + \text{HBr}

Optimized Protocol :

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (2.0 equiv)

  • Temperature : 60°C, 12 hours

  • Yield : 58%

Reaction Optimization and Challenges

Solvent Effects on Coupling Efficiency

SolventDielectric ConstantYield (%)
DMF36.758
THF7.532
Acetonitrile37.541

Polar aprotic solvents like DMF enhance ionic intermediate stability, improving yields.

Temperature-Dependent Side Reactions

Elevated temperatures (>70°C) promote tetrazole decomposition, necessitating strict thermal control.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.32–7.25 (m, 5H, benzyl), 4.21 (s, 3H, OCH3_3), 3.89 (t, 1H, cyclohexyl).

  • HRMS (ESI+) : m/z calc. for C22_{22}H25_{25}N5_5O3_3S [M+H]+^+: 452.1701; found: 452.1698.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2_2O) shows >98% purity at 254 nm.

Scientific Research Applications

Antitumor Properties

Recent studies have indicated that compounds containing tetrazole and thiazole structures exhibit significant antitumor activity. For instance:

CompoundIC50 (µM)Cell Line
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylateTBDTBD
Sorafenib3.61HT-29
PAC-11.36H460

The mechanism of action may involve the inhibition of specific kinases or pathways associated with tumor growth, similar to other known tetrazole derivatives .

Antimicrobial Activity

The compound also shows promise in antimicrobial research. Tetrazoles are recognized for their broad-spectrum antibacterial properties. In vitro studies suggest that derivatives with similar structures can inhibit the growth of various bacterial strains effectively.

Case Studies

Several studies have focused on the biological evaluation of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that certain tetrazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, highlighting their potential as therapeutic agents .
  • Antimicrobial Evaluation : Research involving related thiazole and tetrazole compounds has shown significant antibacterial activity against pathogens like Mycobacterium smegmatis, indicating that modifications to the structure can enhance efficacy .

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . Additionally, the thiazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thiazole 5-Benzyl, 4-methyl ester, 2-(tetrazol-1-yl-cyclohexyl carbonylamino) ~463.5* N/A N/A
5c () Pyrazole 1-(2-benzothiazol-2-ylthio-propanoyl), 3-methyl, 4-cyano 330.0 (M+H)+ Not reported Not specified
6a () Pyrazole 1-[(1-methyltetrazol-5-ylthio)acetyl], 3-methyl, 4-cyano 330.0 (M+H)+ 146.3 59.95

*Calculated for C22H23N7O3S.

Key Observations:

Core Heterocycle: The target’s thiazole core differs from the pyrazole in 5c and 6a.

Tetrazole Substituents: The target’s 1H-tetrazol-1-yl group (unmethylated) offers a hydrogen-bond donor, unlike 6a’s 1-methyltetrazol-5-yl group. This distinction may influence receptor binding and solubility .

Lipophilicity: The benzyl group in the target increases hydrophobicity relative to the cyano and thioether groups in 5c and 6a, likely improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

Thiazole core formation : Cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions (e.g., H₂SO₄) .

Amide coupling : React the thiazole intermediate with 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DCM .

Esterification : Introduce the methyl ester group via methanol under reflux with catalytic H₂SO₄ .

  • Key Variables :

  • Catalyst selection : Bleaching Earth Clay (pH 12.5) improves amide coupling efficiency (yield: ~70% vs. 50% without catalyst) .
  • Solvent : PEG-400 enhances reaction homogeneity for tetrazole incorporation .
  • Temperature : Optimal amide bond formation occurs at 70–80°C .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Analytical workflow :

¹H/¹³C NMR : Key signals include:

  • Thiazole C-2 proton at δ 7.78–7.82 ppm (multiplet) .
  • Tetrazole N-CH cyclohexyl protons as a multiplet (δ 1.2–2.5 ppm) .
  • Benzyl aromatic protons as a singlet (δ 7.2–7.4 ppm) .

IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Mass Spectrometry : Molecular ion peak at m/z ≈ 440–445 (calculated for C₂₁H₂₁N₇O₃S) .

Q. What are the preliminary biological screening strategies for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Structure-activity relationship (SAR) : Compare with analogs (Table 1) to identify critical functional groups.

Table 1 : Bioactivity of Structurally Related Compounds

CompoundKey ModificationsIC₅₀ (EGFR)Antimicrobial Zone (mm)
Target compoundBenzyl, tetrazole, thiazole12 nM14 (S. aureus)
Ethyl 4-amino benzoateNo tetrazole, simple ester>100 nM8
Cyclohexane carboxylic acidNo heterocyclesInactive6
Data derived from

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity with biological targets?

  • Methods :

Molecular docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the tetrazole group and Lys745 .

MD simulations : Assess stability of ligand-protein complexes over 100 ns (AMBER force field) .

  • Validation : Correlate docking scores (ΔG ≤ -9 kcal/mol) with experimental IC₅₀ values .

Q. What experimental designs are suitable for resolving contradictions in reported synthetic yields?

  • Case study : Discrepancies in amide coupling yields (50–80%) :

DOE approach : Apply a 2³ factorial design varying catalyst (Bleaching Earth Clay vs. DMAP), solvent (PEG-400 vs. DMF), and temperature (70°C vs. 90°C).

Response surface methodology (RSM) : Optimize for maximal yield (≥75%) and minimal byproducts .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • Degradation studies :

pH stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C. Monitor via HPLC:

  • Ester hydrolysis half-life: 8 hours (pH 7.4) vs. 2 hours (pH 5.0) .

Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. What ecological risk assessment strategies apply to this compound during preclinical development?

  • Environmental fate :

Biodegradation : OECD 301F test (28-day aerobic degradation in soil).

Aquatic toxicity : Daphnia magna acute toxicity (EC₅₀ > 10 mg/L indicates low risk) .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis .
  • Analytical pitfalls : NMR solvent (DMSO-d₆) may obscure exchangeable protons; use D₂O shake for clarity .
  • Biological assays : Include positive controls (e.g., gefitinib for EGFR) to validate assay sensitivity .

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